N-(6-aminobenzo[d]thiazol-2-yl)isobutyramide hydrochloride
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Description
N-(6-aminobenzo[d]thiazol-2-yl)isobutyramide hydrochloride is a useful research compound. Its molecular formula is C11H14ClN3OS and its molecular weight is 271.77 g/mol. The purity is usually 95%.
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Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for N-(6-aminobenzo[d]thiazol-2-yl)isobutyramide hydrochloride involves the reaction of 6-aminobenzo[d]thiazole with isobutyryl chloride followed by reaction with ammonia and hydrochloric acid.
Starting Materials
6-aminobenzo[d]thiazole, isobutyryl chloride, ammonia, hydrochloric acid
Reaction
Step 1: 6-aminobenzo[d]thiazole is reacted with isobutyryl chloride in the presence of a base such as triethylamine to form N-(6-isobutyrylamino)benzo[d]thiazole., Step 2: N-(6-isobutyrylamino)benzo[d]thiazole is then reacted with ammonia in ethanol to form N-(6-aminobenzo[d]thiazol-2-yl)isobutyramide., Step 3: N-(6-aminobenzo[d]thiazol-2-yl)isobutyramide is then treated with hydrochloric acid to form the hydrochloride salt of the compound, N-(6-aminobenzo[d]thiazol-2-yl)isobutyramide hydrochloride.
properties
IUPAC Name |
N-(6-amino-1,3-benzothiazol-2-yl)-2-methylpropanamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3OS.ClH/c1-6(2)10(15)14-11-13-8-4-3-7(12)5-9(8)16-11;/h3-6H,12H2,1-2H3,(H,13,14,15);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJTNXTMNJNVEIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NC2=C(S1)C=C(C=C2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-aminobenzo[d]thiazol-2-yl)isobutyramide hydrochloride |
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